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Chemical & Structural Comparison

The core difference lies in the substitution at the C8 position of the xanthine core, which fundamentally

alters their chemical properties and research applications.

Property Caffeine 8-Bromocaffeine

IUPAC Name 1,3,7-Trimethyl-3,7-dihydro-1H-
purine-2,6-dione [1]

8-Bromocaffeine (intermediate for synthesis) [2] [3]

Molecular
Formula

C₈H₁₀N₄O₂ [1] Information not specified in search results

Molecular
Structure

Purine alkaloid with fused
pyrimidinedione and imidazole

rings [1]

Caffeine core with a bromine atom at the C8
position [2] [3]

Key
Structural
Feature

Unsubstituted C8 position Bulky bromophenoxy group can be attached,

creating a significant dihedral angle with the
caffeine group (e.g., 58.18°) [2]
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Property Caffeine 8-Bromocaffeine

Primary
Research
Role

Lead compound, adenosine
receptor antagonist [1] [4]

Key synthetic intermediate for creating diverse
C8-substituted caffeine analogs [2] [3]

Pharmacological & Functional Comparison

The structural modification directly impacts how these molecules interact with biological systems, leading to

distinct research profiles.

Aspect Caffeine 8-Bromocaffeine

Mechanism of
Action

Nonselective adenosine
receptor antagonist; blocks A1

and A2A receptors, increasing

dopamine signaling [1] [5] [6].

Serves as a precursor for molecules that are

potent and selective adenosine receptor ligands
[4].

Receptor
Binding

Binds adenosine receptors with
low micromolar affinity; 3D

structure mimics adenosine [1]
[7].

The bromine atom increases positive charge
density at C8, enabling creation of analogs with

higher affinity and selectivity for specific
adenosine receptor subtypes (A1, A2A, A3) [4] [3].

Biological
Effects

CNS stimulation, wakefulness,

improved cognitive and physical
performance [1].

Not an end-product; its derivatives show

enhanced and specialized activities like potent
anticancer effects (e.g., against melanoma A-

375 cells) [3] and use as a radiosensitizer
(Xanthobin) [8].

Research
Applications

Tool for basic research on
adenosine receptors;

consumption studies [1] [6].

Critical building block in medicinal chemistry for
developing research tools and potential

therapeutics for cancer, Alzheimer's, and
Parkinson's [4] [3].

Experimental Synthesis & Protocols
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The value of 8-bromocaffeine is realized through its role in synthetic chemistry.

Synthesis of 8-Bromocaffeine: The intermediate 8-bromocaffeine is typically synthesized from
caffeine using reagents like N-bromosuccinimide (NBS) in a mixture of dichloromethane (DCM) and

water at room temperature [3]. Alternative older methods use bromine/hydrogen peroxide in glacial
acetic acid or hydrobromic acid/hydrogen peroxide [2] [3].

Downstream Functionalization (Ullmann Reaction): 8-Bromocaffeine undergoes nucleophilic
aromatic substitution. For example, it can react with 4-bromophenol to form 8-(4-

bromophenoxy)caffeine in a copper-catalyzed Ullmann-type reaction.
Detailed Protocol [2]:

Reaction Setup: In a 50 mL flask equipped with a condenser, mix 3 mmol of 8-
bromocaffeine, 2 mmol of bromophenol, 4 mmol of sodium carbonate, 2 mmol of copper

powder, 4 drops of pyridine, and 15 mL of dimethylformamide (DMF).
Reaction Execution: Reflux the mixture for 6 hours.

Work-up and Purification: Dissolve the resulting precipitate in 15 mL of ethanol and
filter to remove inorganic salts (sodium carbonate and copper). Purify the final product

(BPC) by recrystallization from ethanol. The reported yield is 51% with a melting point of
233–234 °C.

Research Workflow and Binding Mechanism

The following diagram illustrates the key experimental workflows and the fundamental difference in how

caffeine and its C8-modified analogs function at the receptor level.
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Key Insights for Researchers

From Tool to Target: While caffeine is a broad, non-selective tool for initial studies, 8-bromocaffeine
is the gateway to developing highly specific molecular probes. These probes allow researchers to
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dissect the role of individual adenosine receptor subtypes in health and disease [4].

Enhancing Drug-Like Properties: C8-modification is a proven strategy to overcome the limitations
of native caffeine. The resulting analogs often show not only improved potency and selectivity but

also better pharmacokinetic profiles, making them more viable as drug candidates [3].
Versatile Synthetic Applications: The bromine atom at C8 is an excellent leaving group, making 8-

bromocaffeine a versatile substrate for various coupling reactions (e.g., Ullmann, SNAr, "click"
chemistry) to create diverse chemical libraries for screening [2] [3].

In summary, 8-bromocaffeine is not a direct substitute for caffeine but a superior and specialized synthetic

intermediate. Its primary value lies in enabling the creation of next-generation molecules with tailored

affinity for adenosine receptors and enhanced potential as therapeutic agents or sophisticated research tools.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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